molecular formula C22H25N3O6 B2477061 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941961-53-1

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2477061
CAS No.: 941961-53-1
M. Wt: 427.457
InChI Key: LDUGFBUKZGLDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound designed for advanced pharmacological research, integrating a benzamide moiety with a 1,3,4-oxadiazole ring system. This structure is recognized as a privileged scaffold in medicinal chemistry, known for yielding derivatives with significant biological activity. The strategic substitution with 3,4,5-triethoxy and 4-methoxyphenyl groups is intended to optimize interactions with key biological targets, enhancing the compound's research potential. The primary research applications of this compound are anticipated in the fields of oncology and infectious disease, based on the proven activity of its core components. The 1,3,4-oxadiazole nucleus is a well-documented pharmacophore in the development of novel anticancer agents. Derivatives have demonstrated potent cytotoxic effects by inhibiting crucial enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), and by disrupting cellular processes like telomerase activity . Concurrently, structurally related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have exhibited exceptional, broad-spectrum antibacterial activity, particularly against challenging drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for such compounds is often multi-targeting, which can include the inhibition of essential bacterial proteins and the disruption of pathways like menaquinone biosynthesis, contributing to a lower propensity for bacterial resistance development . Researchers can utilize this high-purity compound for screening campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. Its defined structure allows for precise investigation into the mechanisms of action underlying the biological activity of 1,3,4-oxadiazole conjugates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-5-28-17-12-15(13-18(29-6-2)19(17)30-7-3)20(26)23-22-25-24-21(31-22)14-8-10-16(27-4)11-9-14/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUGFBUKZGLDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

  • Attachment of the Benzamide Moiety: : The benzamide moiety can be introduced through the reaction of the oxadiazole intermediate with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine (TEA) or pyridine.

  • Introduction of Ethoxy and Methoxy Groups: : The ethoxy and methoxy groups can be introduced through alkylation reactions using ethyl iodide or methyl iodide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., ethyl iodide, methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, related compounds featuring the oxadiazole moiety have demonstrated potent antibacterial activity against Neisseria gonorrhoeae, as well as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 0.25 µg/mL, indicating strong antimicrobial properties .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
HSGN-237N. gonorrhoeae0.25
HSGN-238MRSA0.25
HSGN-238VRE0.25
HSGN-238Listeria monocytogenes0.25

Cancer Research

The compound's structural characteristics make it a candidate for cancer therapy. Research has shown that benzamide derivatives containing oxadiazole rings exhibit significant activity against various cancer cell lines. For example, derivatives similar to the target compound have been synthesized and tested against human glioblastoma and melanoma cell lines, showing promising anticancer activity .

Table 2: Anticancer Activity of Related Benzamide Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound I-8Glioblastoma U25123.30
Compound II-9Melanoma WM79330.00
Compound III-10Pancreatic cancer PANC-115.00

Inhibition of Kinases

Another application of compounds within this class is their role as kinase inhibitors. The oxadiazole-containing benzamides have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers. Some derivatives showed moderate to high potency in inhibiting RET kinase in both molecular and cellular assays .

Table 3: RET Kinase Inhibition Potency

Compound NameInhibition (%)
I-875%
II-960%

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies indicate that modifications to the methoxy group significantly influence biological activity, enhancing both antimicrobial and anticancer effects .

Formulation in Drug Development

The incorporation of 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide into drug formulations is being explored due to its favorable pharmacokinetic properties and low toxicity profiles observed in preliminary studies . This makes it a viable candidate for further clinical development.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

  • Inhibiting Enzymes: : It can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

  • Modulating Receptors: : The compound may bind to specific receptors on the cell surface or within the cell, altering signal transduction pathways and cellular responses.

  • Disrupting Cellular Structures: : It can interfere with the integrity of cellular structures, such as membranes or cytoskeletal components, leading to cell death or dysfunction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several 1,3,4-oxadiazole derivatives. Below is a detailed comparison based on substituents, biological activity, and research findings:

Structural Analogues with Antifungal Activity

Compound Name Substituents Biological Activity Key Findings
LMM5 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Antifungal (vs. C. albicans) Inhibits thioredoxin reductase (Trr1) with IC50 = 2.5 µM; reduces fungal burden in murine models .
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Antifungal (vs. C. albicans) Exhibits IC50 = 1.8 µM against Trr1; synergistic effect with fluconazole .
3,4,5-Triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Triethoxy benzamide + 4-methoxyphenyl oxadiazole Not directly reported Predicted to inhibit Trr1 based on structural similarity to LMM5/LMM11 .

Key Insight : The triethoxy group in the benzamide moiety may enhance lipophilicity and membrane permeability compared to LMM5/LMM11, which contain sulfamoyl groups. However, this modification could reduce solubility, necessitating formulation adjustments .

Analogues with Anticancer Activity

Compound Name Substituents Biological Activity Key Findings
5f N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Anticancer (vs. HOP-92 NSCLC) Selectivity index (SI) = 8.2 at 10 µM; induces apoptosis via caspase-3 activation .
5g N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Anticancer (vs. HOP-92 NSCLC) SI = 9.1; superior activity attributed to electron-donating methoxy groups .
This compound Triethoxy benzamide + 4-methoxyphenyl oxadiazole Not directly reported The triethoxy substitution may enhance DNA intercalation potential, but steric hindrance could limit target binding .

Analogues with Antimicrobial Activity

Compound Name Substituents Biological Activity Key Findings
OZE-I N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide Antimicrobial (vs. S. aureus) MIC = 4 µg/mL; prolongs survival in C. elegans infection models .
HSGN-237 N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide Antibacterial (vs. N. gonorrhoeae) MIC = 0.5 µg/mL; targets penicillin-binding protein 2 .
This compound Triethoxy benzamide + 4-methoxyphenyl oxadiazole Not directly reported The 4-methoxyphenyl group is associated with broad-spectrum activity in analogues, but triethoxy may reduce potency against Gram-negative bacteria .

Biological Activity

The compound 3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of a triethoxybenzamide moiety with a substituted oxadiazole. The chemical structure can be represented as follows:

C19H24N2O5\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_5

The oxadiazole ring is known for its diverse biological activities and is often incorporated into drug designs targeting various diseases.

Anticancer Properties

Recent studies indicate that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds containing the 1,3,4-oxadiazole scaffold have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : Oxadiazole derivatives target specific enzymes related to cancer cell proliferation such as thymidylate synthase and HDAC (histone deacetylases) . These interactions can lead to apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against human leukemia and breast cancer cell lines. For example:
    • IC50 Values : Certain analogs showed IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
    • Flow Cytometry Analysis : This analysis revealed that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression and caspase-3 cleavage .

Antioxidant Activity

In addition to anticancer properties, the compound also exhibits antioxidant activity. The presence of ethoxy groups enhances its ability to scavenge free radicals. Studies have shown that similar compounds with ethoxy substitutions demonstrate improved antioxidant capabilities compared to their non-substituted counterparts .

Comparative Biological Activity

Compound TypeActivity TypeCell Lines TestedIC50 Values
1,3,4-Oxadiazole DerivativesAnticancerMCF-7, U-9370.65 - 2.41 µM
Triethoxybenzamide DerivativesAntioxidantVariousNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.